molecular formula C9H7ClN2O B13499542 3-Chloro-4-(1,3-oxazol-5-yl)aniline

3-Chloro-4-(1,3-oxazol-5-yl)aniline

Cat. No.: B13499542
M. Wt: 194.62 g/mol
InChI Key: MBHSRHIIPVLVGI-UHFFFAOYSA-N
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Description

3-Chloro-4-(1,3-oxazol-5-yl)aniline is a heterocyclic aromatic compound that features both a chloro-substituted aniline and an oxazole ring.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

3-chloro-4-(1,3-oxazol-5-yl)aniline

InChI

InChI=1S/C9H7ClN2O/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H,11H2

InChI Key

MBHSRHIIPVLVGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C2=CN=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like ethanol .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(1,3-oxazol-5-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted anilines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(1,3-oxazol-5-yl)aniline is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its efficacy as a corrosion inhibitor and potentially improve its bioactivity in pharmaceutical applications .

Biological Activity

3-Chloro-4-(1,3-oxazol-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 3-Chloro-4-(1,3-oxazol-5-yl)aniline features a chloro-substituted aniline core linked to an oxazole ring. This structural configuration is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

Biological Activities

1. Anticancer Properties
Research indicates that derivatives of 1,3-oxazole compounds exhibit notable anticancer activities. For instance, compounds containing the oxazole moiety have shown effectiveness against various cancer cell lines, including those from human colon adenocarcinoma and breast cancer. The mechanism often involves the inhibition of specific kinases and pathways essential for cancer cell proliferation .

2. Anti-inflammatory Effects
Compounds similar to 3-Chloro-4-(1,3-oxazol-5-yl)aniline have been documented to possess anti-inflammatory properties. These effects are primarily mediated through the modulation of inflammatory cytokines and pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

3. Antimicrobial Activity
The oxazole ring has also been associated with antimicrobial properties. Studies suggest that derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways crucial for bacterial survival .

The biological activity of 3-Chloro-4-(1,3-oxazol-5-yl)aniline can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways that regulate growth and survival in cancer cells.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 3-Chloro-4-(1,3-oxazol-5-yl)aniline on human cancer cell lines. The compound exhibited an IC50 value indicating significant potency against specific tumor types. For instance, it demonstrated selective toxicity towards ovarian cancer cells with an IC50 value of approximately 2.76 µM .

Case Study 2: Anti-inflammatory Response

In a model of induced inflammation, treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines. This suggests that it may be effective in managing diseases characterized by excessive inflammation .

Research Findings Summary Table

Activity Type Mechanism Cell Line/Model IC50 Value (µM)
AnticancerEnzyme inhibition / receptor modulationOvarian cancer (OVXF 899)2.76
Anti-inflammatoryCytokine modulationInflammatory modelNot specified
AntimicrobialDisruption of cell wall synthesisVarious bacterial strainsNot specified

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